molecular formula C11H8BNO2 B6162449 (8-cyanonaphthalen-1-yl)boronic acid CAS No. 2116503-34-3

(8-cyanonaphthalen-1-yl)boronic acid

Cat. No.: B6162449
CAS No.: 2116503-34-3
M. Wt: 197
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Description

(8-cyanonaphthalen-1-yl)boronic acid is a useful research compound. Its molecular formula is C11H8BNO2 and its molecular weight is 197. The purity is usually 95.
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Properties

CAS No.

2116503-34-3

Molecular Formula

C11H8BNO2

Molecular Weight

197

Purity

95

Origin of Product

United States

Synthetic Methodologies for 8 Cyanonaphthalen 1 Yl Boronic Acid

The direct synthesis of (8-cyanonaphthalen-1-yl)boronic acid is not extensively detailed in readily available literature. However, established methods for the synthesis of analogous aryl boronic acids provide a clear and viable pathway. A highly plausible and commonly employed strategy involves the borylation of a pre-functionalized naphthalene (B1677914) ring, typically through a lithium-halogen exchange reaction followed by quenching with a boron electrophile.

A key precursor for this approach is 1-bromo-8-cyanonaphthalene. The synthesis of the analogous (8-bromonaphthalen-1-yl)boronic acid has been successfully demonstrated and serves as a direct template for the target molecule. researchgate.netnih.gov The general procedure involves the treatment of the corresponding 1,8-dihalonaphthalene, such as 1,8-dibromonaphthalene, with an organolithium reagent at low temperatures. This is followed by reaction with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, and subsequent acidic hydrolysis to yield the desired boronic acid.

Table 1: Proposed Synthesis of this compound via Lithiation

StepReagents and ConditionsIntermediate/ProductPurpose
1. Halogen-Lithium Exchange 1-Bromo-8-cyanonaphthalene, n-Butyllithium (n-BuLi) or other organolithium reagent, anhydrous ether or THF, -78 °C8-Cyanonaphthalen-1-yllithiumGeneration of a potent nucleophilic aryl lithium species. nih.gov
2. Borylation Triisopropyl borate (B(O-iPr)₃), -78 °C to room temperature(8-Cyanonaphthalen-1-yl)diisopropoxyboraneElectrophilic trapping of the aryllithium with a borate ester. nih.gov
3. Hydrolysis Aqueous acid (e.g., HCl)This compoundConversion of the boronate ester to the final boronic acid. nih.gov

An alternative, more modern approach that avoids the need for pre-halogenated substrates is the direct C-H activation/borylation. This method, often catalyzed by iridium or rhodium complexes, has emerged as a powerful tool for the synthesis of aryl boronic acids. rsc.org

Considerations for Regioselectivity in the Synthesis of Naphthalene Boronic Acid Isomers

The synthesis of a specific naphthalene (B1677914) boronic acid isomer is critically dependent on controlling the regioselectivity of the borylation reaction. The naphthalene system presents multiple non-equivalent C-H bonds, and the directing effects of existing substituents play a crucial role in determining the position of borylation.

The regioselectivity of C-H borylation reactions is influenced by a combination of steric and electronic factors. rsc.orgresearchgate.net For many aromatic systems, particularly with iridium-based catalysts, steric hindrance is the dominant factor, directing the borylation to the most accessible C-H bond. rsc.orgdntb.gov.ua This is often the position least encumbered by adjacent substituents.

However, electronic effects can also be significant, especially in heteroaromatic systems or when strong directing groups are present. rsc.org The cyano group, as present in the target molecule, is an interesting case. While it is an electron-withdrawing group, studies on benzonitriles have shown that iridium-catalyzed borylation can be directed to the C-H bond ortho to the cyano group, a position that might be electronically disfavored but can be favored under steric control. nih.gov This sterically-directed functionalization occurs when a substituent at the 4-position is larger than the cyano group, forcing the catalyst to the less hindered side. nih.gov

In the context of 1-substituted naphthalenes, electrophilic attack (which has parallels to some borylation mechanisms) typically favors the C5 and C8 positions. However, in catalyzed C-H activation/borylation, the outcome is highly dependent on the catalyst system and the specific directing group. For instance, N-directed iridium-catalyzed borylation of 4-quinolones (which share a fused ring system with naphthalene) selectively occurs at the C8 position. researchgate.net This highlights the power of directing groups to overcome inherent substrate reactivity patterns.

For the synthesis of (8-cyanonaphthalen-1-yl)boronic acid via a C-H activation route starting from 1-cyanonaphthalene, the peri (C8) position presents a unique steric environment. The directing influence of the cyano group and the specific ligand sphere of the iridium catalyst would be the determining factors for achieving selectivity at C8 over other positions like C2, C4, or C5.

Table 2: Factors Influencing Regioselectivity in Naphthalene Borylation

FactorPrincipleExample Application
Steric Hindrance Borylation occurs at the least sterically hindered position. This is a dominant effect in many iridium-catalyzed reactions. rsc.orgdntb.gov.uaIn a substituted naphthalene, a bulky group at C1 would likely direct borylation away from C2 and C8.
Electronic Effects Electron-donating groups can activate certain positions for electrophilic attack, while electron-withdrawing groups deactivate. In C-H activation, electronic effects can be more nuanced. rsc.orgresearchgate.netThe inherent electronic properties of the naphthalene ring favor substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7).
Directed Metalation A substituent containing a heteroatom can coordinate to the metal catalyst, directing C-H activation to an adjacent position (ortho-directing). researchgate.netA hydroxyl or amide group at C1 could potentially direct borylation to the C2 or C8 positions.
Pre-functionalization The use of a starting material with a halogen at the desired position for subsequent lithium-halogen exchange and borylation offers unambiguous regiocontrol. researchgate.netnih.govUsing 1-bromo-8-cyanonaphthalene as a precursor ensures the boronic acid group is introduced exclusively at the C1 position.

Reactivity and Applications of 8 Cyanonaphthalen 1 Yl Boronic Acid in Advanced Organic Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. (8-Cyanonaphthalen-1-yl)boronic acid serves as a key coupling partner in several of these transformations, including the widely used Suzuki-Miyaura, Chan-Lam-Evans, and other specialized cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or pseudohalide in the presence of a palladium or nickel catalyst and a base. youtube.comyoutube.com

The catalytic cycle of the palladium-catalyzed Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition: The process initiates with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate (R¹-PdII-X). nih.govnih.gov

Transmetalation: In this step, the organic group from the arylboronic acid (in this case, the 8-cyanonaphthalen-1-yl group) is transferred to the palladium(II) center, displacing the halide. This is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. nih.govyoutube.com The base plays a crucial role in enhancing the nucleophilicity of the boronic acid. quora.com

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond (R¹-R²) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govyoutube.com

The generation of the catalytically active species is a fundamental aspect, and the rate-determining step is often not within the catalytic cycle itself but in the induction period. nih.gov The reaction generally proceeds with high regio- and stereoselectivity and demonstrates a broad tolerance for various functional groups. nih.gov

While palladium has traditionally been the metal of choice for Suzuki-Miyaura reactions, nickel has emerged as a cost-effective and highly reactive alternative. nih.govorgsyn.org Nickel catalysts have shown the ability to activate a wider range of electrophilic coupling partners, including those that are challenging for palladium-based systems. orgsyn.org

Nickel-catalyzed Suzuki-Miyaura couplings of aryl halides and phenol-derived substrates with arylboronic acids have been successfully carried out in more environmentally friendly "green" solvents like 2-Me-THF and t-amyl alcohol. nih.govorgsyn.org These reactions often employ commercially available and air-stable pre-catalysts, such as NiCl₂(PCy₃)₂, and can produce biaryl products in good to excellent yields. nih.gov The scope of these nickel-catalyzed reactions is broad, tolerating various heterocycles in both coupling partners. nih.govorgsyn.org This makes them particularly useful for the synthesis of bis(heterocyclic) frameworks, which are prevalent in many bioactive molecules. nih.govorgsyn.org

The Suzuki-Miyaura reaction, including those involving this compound, exhibits a broad scope with respect to the coupling partners. A wide variety of aryl and heteroaryl halides (chlorides, bromides, iodides) and pseudohalides (such as triflates and tosylates) can be effectively coupled. youtube.comnih.gov The use of sterically bulky and electron-rich phosphine (B1218219) ligands has significantly expanded the scope to include traditionally less reactive partners like unactivated aryl chlorides. nih.gov

However, there are limitations. One of the main challenges is the potential for protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly with electron-deficient arylboronic acids. nih.gov The presence of an ortho substituent on the aryl halide can sometimes lead to lower yields. nih.gov Furthermore, the coupling of two heterocyclic partners can be challenging. nih.gov In some cases, boronic acid homocoupling, where two molecules of the boronic acid couple with each other, can be a significant side reaction, especially with electron-deficient arylboronic acids. researchgate.net

Coupling PartnerCatalyst System (Typical)Key Features/Limitations
Aryl Halides (I, Br, Cl)Pd(PPh₃)₄, Pd(OAc)₂, NiCl₂(PCy₃)₂Reactivity order: I > Br > Cl. Aryl chlorides can be challenging. nih.govquora.com
Aryl TriflatesPd(dppf)Cl₂Good alternative to halides. researchgate.net
Heteroaryl HalidesPd₂(dba)₃/SPhos or XPhosCan be challenging, but effective with specific ligands. nih.gov
Vinyl HalidesPd(PPh₃)₄Generally proceeds with retention of stereochemistry.

Chan-Lam-Evans Coupling for C-N and C-O Bond Formation

The Chan-Lam-Evans coupling, often referred to as the Chan-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.orgorganic-chemistry.org This reaction provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgst-andrews.ac.uk It involves the coupling of an aryl boronic acid with an amine or an alcohol. wikipedia.org

A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is open to the air. wikipedia.orgorganic-chemistry.org The mechanism is complex and involves the formation of a copper-aryl species. A proposed pathway involves a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to form the desired C-N or C-O bond and a copper(I) species. wikipedia.orgscispace.com The reaction has a broad scope, with substrates including amines, anilines, amides, imides, ureas, carbamates, sulfonamides, and phenols. organic-chemistry.orgrsc.org The nitrile group on a coupling partner, such as in this compound, generally does not interfere with the catalytic process. wikipedia.org

Exploration of Other Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond the well-established Suzuki, Heck, and Sonogashira couplings, the utility of this compound extends to other important organic transformations that form carbon-carbon and carbon-heteroatom bonds. While specific, detailed research findings on the application of this compound in some of these less common, yet significant, reactions are not extensively documented in peer-reviewed literature, its general reactivity as an arylboronic acid suggests its potential as a valuable coupling partner in a variety of advanced synthetic methods.

Notably, the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through cross-coupling reactions represents a powerful tool in medicinal chemistry and materials science for the synthesis of arylamines and aryl ethers, respectively. Two of the most prominent methods in this area are the Chan-Lam coupling and the Buchwald-Hartwig amination.

The Chan-Lam coupling reaction is a copper-catalyzed process that enables the formation of C-N and C-O bonds by coupling boronic acids with amines or alcohols. wikipedia.orgorganic-chemistry.org A key advantage of this method is that it can often be carried out under mild conditions, using atmospheric oxygen as the oxidant, making it an attractive alternative to other transition-metal-catalyzed methods. organic-chemistry.org The general mechanism is believed to involve the formation of a copper(III)-aryl intermediate, which then undergoes reductive elimination to yield the desired arylamine or aryl ether. wikipedia.org Given the presence of the boronic acid functionality, this compound is a theoretical candidate for such transformations, which would provide a direct route to N-(8-cyanonaphthalen-1-yl)anilines and 1-alkoxy-8-cyanonaphthalenes. The electronic properties of the cyano-substituted naphthalene (B1677914) ring system would likely influence the reaction kinetics and yields.

Similarly, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org While the classical Buchwald-Hartwig reaction utilizes an aryl halide, variations employing arylboronic acids have been developed. These reactions are of immense importance in pharmaceutical and materials chemistry due to their broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. youtube.com For a boronic acid like this compound to participate in a Buchwald-Hartwig-type amination, a modified reaction protocol, potentially involving a transmetalation step with a palladium(II) intermediate, would be necessary.

A comprehensive search of the scientific literature did not yield specific examples or data tables detailing the performance of this compound in Chan-Lam, Buchwald-Hartwig, or other specific named carbon-heteroatom or further carbon-carbon bond-forming reactions. Therefore, the generation of detailed research findings and data tables for this specific compound in these contexts is not possible at this time. The discussion above is based on the general principles of these important cross-coupling reactions and the expected, though not yet reported, reactivity of this compound. Future research in this area would be valuable to fully elucidate the synthetic potential of this versatile building block.

Catalytic Roles of Boronic Acids in Organic Synthesis

Lewis Acid and Brønsted Acid Catalysis by Organoboron Compounds

Boronic acids are capable of acting as versatile catalysts due to their dual functionality as both Lewis and Brønsted acids. chemrxiv.org The boron atom possesses an empty p-orbital, allowing it to accept a pair of electrons and function as a Lewis acid. This Lewis acidity is central to many of its catalytic applications, particularly in the activation of oxygen-containing functional groups. nih.gov

Simultaneously, the hydroxyl groups of the boronic acid moiety can act as Brønsted acids, donating a proton. In some catalytic cycles, this Brønsted acidity plays a crucial role. For instance, studies on certain boronic acid-catalyzed reactions suggest a mechanism involving both Brønsted acid and hydrogen-bond donor catalysis. researchgate.net The interplay between Lewis and Brønsted acidity allows these catalysts to facilitate complex transformations.

Activation of Carboxylic Acids and Alcohols for Amidation and Etherification

Boronic acid catalysis provides a mild and selective method for activating hydroxyl-containing substrates like carboxylic acids and alcohols, avoiding the need for stoichiometric activating agents. researchgate.netrsc.org This activation is a cornerstone of their use in promoting amidation and etherification reactions.

In the direct amidation of carboxylic acids with amines, the boronic acid catalyst activates the carboxylic acid. While the precise mechanism has been subject to investigation, it is proposed that the reaction may proceed through the formation of a dimeric B-X-B motif (where X can be O or NR). nih.gov This dimeric structure is thought to uniquely activate the carboxylic acid while simultaneously positioning the amine nucleophile for attack on the carbonyl group. nih.gov Earlier proposed mechanisms involving a simple monoacyloxyboron intermediate have been questioned, with studies indicating that at least three free coordination sites on the boron atom are necessary for catalysis to occur. nih.gov

For etherification reactions, particularly the dehydrative etherification of benzylic alcohols, electron-poor arylboronic acids have proven effective. nih.gov For example, pentafluorophenylboronic acid, often used with a co-catalyst like oxalic acid, can activate secondary benzylic alcohols. bath.ac.uk The proposed mechanism suggests that the boronic acid and co-catalyst condense to form a strong Brønsted acid in situ. This acid then promotes the dehydration of the alcohol via an SN1 pathway, generating a carbocation that is subsequently trapped by another alcohol molecule to form the ether. nih.govbath.ac.uk

Facilitation of Carbocation Formation and Subsequent Electrophilic Reactions (e.g., Friedel-Crafts Alkylation)

A key feature of boronic acid catalysis is the ability to activate alcohols to form carbocation intermediates, which can then participate in electrophilic reactions such as Friedel-Crafts alkylations. rsc.org This strategy allows for the dehydrative C-C bond formation using alcohols as electrophile precursors, releasing only water as a byproduct. bath.ac.uk

The Friedel-Crafts reaction, a fundamental method for attaching substituents to aromatic rings, typically relies on strong Lewis acids like aluminum trichloride (B1173362) to generate a carbocation electrophile from an alkyl halide. wikipedia.orgmasterorganicchemistry.com Boronic acid catalysis offers an alternative pathway using alcohols. For instance, the combination of pentafluorophenylboronic acid and oxalic acid has been shown to catalyze the C-alkylation of 1,3-diketones with secondary benzylic alcohols. bath.ac.uk The catalytic system generates a carbocation from the alcohol, which is then attacked by the enol form of the 1,3-dicarbonyl compound. bath.ac.uk This methodology has also been extended to the direct allylation of benzylic alcohols using allyltrimethylsilane (B147118) as the nucleophile. bath.ac.uk The reaction proceeds because the boronic acid facilitates the departure of the hydroxyl group as water, forming a stabilized carbocation that readily reacts with electron-rich arenes or other nucleophiles. nih.govrsc.org

Mechanism of Boronic Acid-Mediated Dehydration Reactions

The dehydration of alcohols is a critical step in many boronic acid-catalyzed reactions, leading to the formation of alkenes or enabling subsequent reactions by generating a reactive carbocation. libretexts.orgyoutube.comyoutube.com In a typical acid-catalyzed dehydration, a strong acid protonates the alcohol's hydroxyl group, converting it into a good leaving group (water). libretexts.orgyoutube.com The departure of water generates a carbocation, which then loses a proton from an adjacent carbon to form an alkene, often following an E1 mechanism for secondary and tertiary alcohols. libretexts.org

Boronic Acid as a Component in Biocatalytic Systems

The integration of boronic acids into enzymes represents a frontier in biocatalysis, creating "designer enzymes" with novel catalytic functions not found in nature. chemrxiv.orgsciencedaily.com Boron is not utilized by nature's life-creating machinery, making boron-containing enzymes truly xenobiotic catalysts. chemrxiv.org This approach combines the unique reactivity of boron with the high selectivity and efficiency of enzymatic scaffolds. researchgate.netsciencedaily.com

Design and Characterization of Boronic Acid-Containing Enzymes

The creation of boronic acid-containing enzymes is typically achieved by incorporating a non-canonical amino acid (ncAA) that contains a boronic acid group into a protein scaffold. chemrxiv.orgsciencedaily.com A common ncAA used for this purpose is para-boronophenylalanine (pBoF). chemrxiv.org Using techniques like stop codon suppression, scientists can genetically encode pBoF at specific sites within a protein, effectively placing the boronic acid catalyst inside the enzyme's active site. chemrxiv.org

Once created, these designer enzymes are characterized using a variety of techniques. X-ray crystallography provides structural insights into the active site and how the boron moiety interacts with the protein scaffold and substrates. chemrxiv.orgresearchgate.netacs.org High-resolution mass spectrometry and ¹¹B NMR spectroscopy are used to study the enzyme's mechanism, confirm the presence of boron, and probe its chemical state (e.g., trigonal boronic acid vs. tetrahedral boronate) during the catalytic cycle. chemrxiv.orgresearchgate.netacs.org Through directed evolution, the catalytic efficiency and enantioselectivity of these boron-enzymes can be significantly improved by mutating amino acids in the chiral environment surrounding the boronic acid residue. chemrxiv.orgresearchgate.netsciencedaily.com

Mechanistic Insights into Boron-Enzyme Catalysis

The catalytic mechanism of boron-containing designer enzymes leverages the inherent reactivity of the boronic acid group, which is modulated by the surrounding protein environment. chemrxiv.orgacs.org Unlike typical biocatalytic strategies that rely on Lewis/Brønsted acid activation by natural amino acids, these enzymes often operate through the formation of a covalent cyclic boronate ester with the substrate. chemrxiv.org

For example, a designer boron enzyme was developed to catalyze the kinetic resolution of α-hydroxyketones. chemrxiv.orgresearchgate.net The proposed mechanism involves three main steps:

Substrate Binding: The substrate, which contains a vicinal diol (or can form one transiently), condenses with the boronic acid residue to form a tetrahedral cyclic boronate ester intermediate. chemrxiv.orgacs.org

Rate-Determining Step: A key step, such as dehydration or hydroxide (B78521) transfer, occurs within the enzyme-substrate complex. chemrxiv.orgacs.org In some cases, a nearby amino acid residue, such as lysine, can form a hybrid catalytic dyad with the boronic acid, assisting in the chemical transformation. acs.orgacs.org

Product Release: The product-boronate ester bond is hydrolyzed, releasing the product and regenerating the boronic acid resting state of the enzyme. chemrxiv.orgacs.org

This unique boron-dependent mechanism, which cannot be replicated by natural enzymes, opens up new possibilities for programmable and enantioselective biocatalysis. chemrxiv.orgrug.nl

Advanced Derivatization and Functionalization Strategies for 8 Cyanonaphthalen 1 Yl Boronic Acid

Formation and Reactivity of Boronate Esters (e.g., Pinacol (B44631) Esters)

Boronic acids, including (8-cyanonaphthalen-1-yl)boronic acid, can reversibly react with diols to form cyclic boronate esters. This transformation is a cornerstone of boronic acid chemistry, offering a means to protect the boronic acid group, enhance stability, and modify its chemical reactivity. The most commonly employed diol for this purpose is pinacol (2,3-dimethyl-2,3-butanediol), which yields a highly stable pinacol boronate ester.

The formation of the pinacol ester of this compound is typically achieved by a condensation reaction. This process involves mixing the boronic acid with pinacol in a suitable solvent, often with a dehydrating agent like magnesium sulfate (B86663) or through azeotropic removal of water to drive the reaction to completion. orgsyn.org

Typical Reaction for Pinacol Ester Formation:

This compound + Pinacol ⇌ 2-(8-cyanonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + 2 H₂O

Boronate esters, particularly pinacol esters, are widely valued in organic synthesis due to their enhanced stability compared to the corresponding free boronic acids. nih.govrsc.org While boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines) or undergo protodeboronation under certain conditions, boronate esters are generally more robust, crystalline, and have a longer shelf-life. enamine.net

The increased stability of the pinacol ester of this compound offers several practical advantages in synthesis:

Ease of Handling and Purification: They are less polar than free boronic acids, which simplifies purification by standard chromatographic methods.

Improved Solubility: They are often more soluble in common organic solvents used in cross-coupling reactions. enamine.net

Compatibility: Their stability allows for tolerance of a wider range of reaction conditions and functional groups in multi-step syntheses. enamine.net

Controlled Reactivity: They serve as protected forms of the boronic acid, allowing for selective reactions at other sites of a molecule before engaging the boron moiety in a subsequent step.

These attributes make 2-(8-cyanonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane a valuable intermediate in complex synthetic sequences, particularly in the construction of substituted naphthalene-containing compounds through reactions like the Suzuki-Miyaura cross-coupling.

A notable difference between boronic acids and their boronate esters lies in their reactivity, especially in palladium-catalyzed cross-coupling reactions. Generally, free boronic acids are considered more reactive than their ester counterparts. researchgate.net This difference is attributed to the electronic properties of the boron atom. The hydroxyl groups of a boronic acid are more electron-withdrawing than the alkoxy groups of a boronate ester, which can influence the transmetalation step in the catalytic cycle of the Suzuki-Miyaura reaction. researchgate.net

The transmetalation step, which involves the transfer of the aryl group from boron to the palladium center, is often the rate-determining step. For this step to proceed, the boronic acid typically needs to be activated by a base to form a more nucleophilic boronate species. The free boronic acid is often more readily converted to this active species than the more sterically hindered and less Lewis-acidic boronate ester.

However, the lower reactivity of boronate esters can be advantageous in certain contexts, allowing for greater control over the reaction. Furthermore, advancements in catalyst systems, including the use of specific ligands, have largely overcome the reactivity gap, enabling efficient coupling of boronate esters under mild conditions. researchgate.net In some cases, boronate esters have been shown to be as effective or even superior substrates, particularly when the free boronic acid is unstable. nih.gov

Reactivity Comparison:

FeatureThis compound2-(8-Cyanonaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Stability Moderate; can form boroxinesHigh; stable to storage and chromatography
Typical State SolidCrystalline Solid
Suzuki Coupling Reactivity Generally higherGenerally lower, but highly effective with modern catalysts researchgate.net
Handling Can be hygroscopicEasier to handle and purify
Purification More challenging due to polaritySimpler via chromatography

Derivatization for Enhanced Analytical Methodologies (e.g., Mass Spectrometry)

The analysis of boronic acids by techniques like electrospray ionization-mass spectrometry (ESI-MS) can sometimes be challenging due to factors like low ionization efficiency. Chemical derivatization provides a powerful strategy to enhance the detectability and sensitivity of analysis for this compound. nih.gov

Derivatization can be targeted at the boronic acid group itself. For instance, reaction with specific diols or other bifunctional molecules can create a stable, charged derivative that is more readily detected by mass spectrometry. This approach is widely used in the analysis of saccharides, where boronic acids act as the derivatizing agent to improve ionization efficiency. nih.govnih.gov Conversely, the boronic acid itself can be derivatized for improved analysis.

For this compound, strategies could include:

Complexation: Forming a complex with a charged or easily ionizable diol-containing molecule to produce a species with a permanent charge, enhancing its ESI-MS signal.

Modification of the Cyano Group: The cyano (nitrile) group can be chemically transformed, for example, through reduction to an amine or hydrolysis to a carboxylic acid. These new functional groups can then be reacted with tagging reagents that impart a fixed charge or a high ionization efficiency, facilitating trace-level detection.

In-source Derivatization: Modern MS techniques allow for derivatization to occur directly within the ion source of the mass spectrometer. nih.gov For example, introducing a derivatizing agent into the ESI spray solvent can lead to the formation of a more sensitive analyte on-the-fly, simplifying sample preparation. nih.gov

These derivatization methods not only boost sensitivity but can also improve chromatographic separation and provide additional structural information through fragmentation analysis in tandem mass spectrometry (MS/MS).

Development of Boronic Acid-Based Receptors and Chemical Sensors

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their extensive use in the design of chemical receptors and sensors. nih.govresearchgate.net this compound is a particularly promising candidate for these applications due to the integration of a diol-binding site (the boronic acid) with a fluorescent signaling unit (the cyanonaphthalene moiety).

The fundamental principle of a boronic acid-based fluorescent sensor involves a change in the fluorescence properties of the signaling unit upon binding of a diol-containing analyte, such as a saccharide or glycoprotein. nih.gov Several mechanisms can account for this change:

Photoinduced Electron Transfer (PET): In many sensors, an adjacent amine group can quench the fluorescence of the fluorophore. Binding a diol to the boronic acid increases its Lewis acidity, leading to a stronger interaction with the amine's lone pair. This reduces the quenching effect and "turns on" the fluorescence. nih.gov

Intramolecular Charge Transfer (ICT): The electronic properties of the naphthalene (B1677914) ring system can be altered upon diol binding to the boron atom. This change in the electronic distribution can modify the energy of the excited state and thus shift the fluorescence emission wavelength or change its intensity.

The peri-substitution pattern of the cyano and boronic acid groups on the naphthalene core in this compound could lead to unique sensing properties. The proximity of the electron-withdrawing cyano group and the boronic acid can influence both the Lewis acidity of the boron atom and the photophysical properties of the naphthalene fluorophore. This architecture makes it a compelling scaffold for developing sensors with high sensitivity and selectivity for biologically important diols. Unsymmetrical 1,8-disubstituted naphthalene scaffolds have already been investigated as receptors for ions like fluoride. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (8-cyanonaphthalen-1-yl)boronic acid, and how can purity be ensured?

  • Methodology : Synthesis typically involves Miyaura borylation or direct functionalization of pre-substituted naphthalene derivatives. For example, halogenated naphthalene precursors (e.g., 8-cyano-1-bromonaphthalene) can undergo palladium-catalyzed coupling with bis(pinacolato)diboron. Purity is ensured via recrystallization (e.g., using ethanol/water mixtures) and validated by HPLC-MS or LC-MS/MS to detect trace impurities (<1 ppm) .

Q. How can X-ray crystallography determine the structural conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with CuKα radiation (λ = 1.54178 Å) at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Key parameters include:

ParameterValue (Example)Source
Crystal systemMonoclinic
Bond angle (B-O)116.98°–121.66°
Hydrogen bondingO–H···N (cyano group)
Polymorph identification requires comparison of unit cell parameters and hydrogen-bond networks .

Q. What spectroscopic techniques characterize the electronic environment of this compound?

  • Methodology :

  • ¹¹B NMR : Detects boronic acid speciation (trigonal vs. tetrahedral boron) in D₂O at varying pH .
  • IR Spectroscopy : Confirms B–O (∼1350 cm⁻¹) and C≡N (∼2200 cm⁻¹) stretches.
  • UV-Vis : Monitors diol-binding events via shifts in π→π* transitions of the naphthalene backbone .

Advanced Research Questions

Q. How does the 8-cyano group influence diol-binding kinetics of this compound in aqueous solutions?

  • Methodology : The electron-withdrawing cyano group lowers the boronic acid’s pKa, enhancing diol-binding at physiological pH. Stopped-flow kinetics (e.g., with D-fructose) measure kon and koff values. For example:

Sugarkon (M⁻¹s⁻¹)Affinity Trend
D-Fructose2.5 × 10³Highest
D-Glucose0.8 × 10³Lowest
Binding trends correlate with sugar’s diol geometry and boronic acid acidity .

Q. How can contradictions in reported binding affinities with biomolecules be resolved?

  • Methodology : Discrepancies often arise from:

  • pH variations : Use buffered solutions (e.g., PBS, pH 7.4) .
  • Polymorphism : Compare SCXRD data of different crystalline forms to assess structural variability .
  • Analytical methods : Standardize assays (e.g., isothermal titration calorimetry [ITC] or fluorescence anisotropy) to minimize technique-dependent biases .

Q. Can computational modeling predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculates electronic effects of the cyano group on boron’s electrophilicity. Key metrics include:

  • Natural Bond Orbital (NBO) charges : Boron’s partial positive charge (e.g., +0.75 e) indicates reactivity.
  • Transition-state energy barriers : Predict coupling efficiency with aryl halides. Validate predictions experimentally using GC-MS or <sup>19</sup>F NMR .

Specialized Applications

Q. How is this compound utilized in carbohydrate-sensing hydrogels?

  • Methodology : The compound can be copolymerized with acrylamide to form glucose-responsive hydrogels. Swelling ratios are monitored via:

Glucose ConcentrationSwelling Ratio (%)Response Time (min)
0 mM15N/A
10 mM8520
Reversible boronate ester formation enables applications in self-regulated insulin delivery .

Q. What role does this compound play in bacterial detection assays?

  • Methodology : Functionalized carbon dots (B-CDs) with this boronic acid selectively bind Gram-positive bacteria via interactions with teichoic acid diols. Fluorescence quenching assays achieve detection limits of 10² CFU/mL, validated with Staphylococcus aureus .

Data Contradiction Analysis

Q. Why do structural studies report varying hydrogen-bonding motifs for naphthalenyl boronic acids?

  • Resolution : Polymorphic forms (e.g., Form I vs. Form II) exhibit distinct O–H···N (cyano) vs. O–H···O (boronic acid dimer) interactions. SCXRD under identical conditions (e.g., 173 K, CuKα) reduces experimental variability .

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